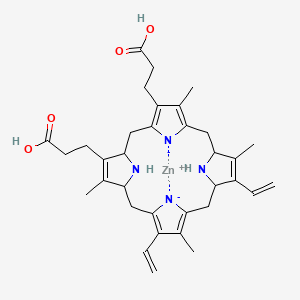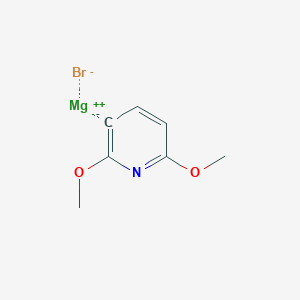
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide typically involves the reaction of 2,6-dimethoxypyridine with magnesium bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various organomagnesium compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide exerts its effects involves the coordination of the magnesium center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacks the pyridine moiety.
2,6-dimethoxypyridine: Shares the pyridine structure but does not contain magnesium.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is unique due to the presence of both the magnesium center and the 2,6-dimethoxypyridine ligand. This combination provides distinct reactivity and coordination properties that are not found in simpler compounds .
Eigenschaften
Molekularformel |
C7H8BrMgNO2 |
|---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C7H8NO2.BrH.Mg/c1-9-6-4-3-5-7(8-6)10-2;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ADQPOBGIULJINM-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=NC(=[C-]C=C1)OC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
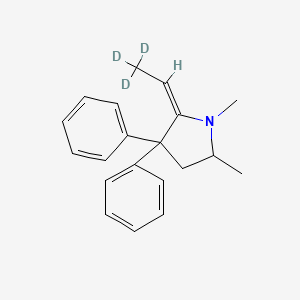
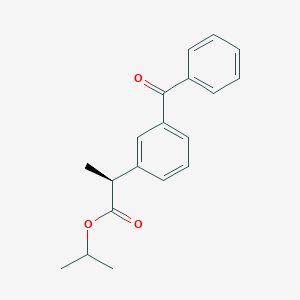




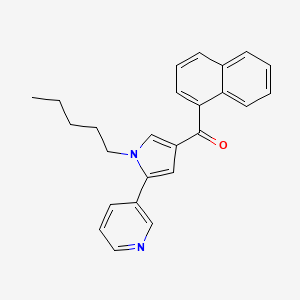
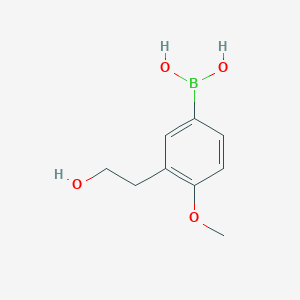
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)


